molecular formula C7H8ClN5O B1459213 [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride CAS No. 1351646-92-8

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

Cat. No. B1459213
CAS RN: 1351646-92-8
M. Wt: 213.62 g/mol
InChI Key: CAUWVSXCOLQONO-UHFFFAOYSA-N
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Description

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 252.7 g/mol. This compound has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety of the compound has been employed in the design of structures with anti-fibrotic activities. In medicinal chemistry, compounds containing pyrimidine have shown promise in inhibiting fibrosis. For instance, derivatives of pyrimidine have been evaluated against immortalized rat hepatic stellate cells, with some compounds presenting better anti-fibrotic activities than known drugs like Pirfenidone .

Antimicrobial Properties

Pyrimidine derivatives are known to exhibit antimicrobial properties. This makes them valuable in the study of new antibiotics and antimicrobial agents. The compound could be synthesized and tested for its efficacy against various bacterial strains to explore its potential as an antimicrobial agent .

Antiviral Research

Similarly, the pyrimidine core is associated with antiviral activities. The compound could be used in the synthesis of libraries for screening against different viruses, contributing to the development of new antiviral drugs .

Antitumor Applications

The antitumor properties of pyrimidine derivatives make them candidates for cancer research. They can be part of studies aiming to discover novel chemotherapeutic agents. The compound’s efficacy can be assessed in vitro against cancer cell lines to determine its potential as an antitumor agent .

Drug Design and Synthesis

The 1,2,4-oxadiazole ring is a crucial motif in drug discovery, found in many experimental and marketed drugs. The compound’s structure could be utilized in the design and synthesis of new drugs, leveraging its oxadiazole core as an amide- or ester-like linker in the molecular architecture of bioactive compounds .

Pharmaceutical Secondary Standards

Compounds like [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride can be used as secondary standards in pharmaceutical analysis. They are suitable for various analytical applications, including quality control testing and calibration requirements in pharmaceutical method development .

properties

IUPAC Name

(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O.ClH/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWVSXCOLQONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
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[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
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[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
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[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 5
[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 6
[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

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